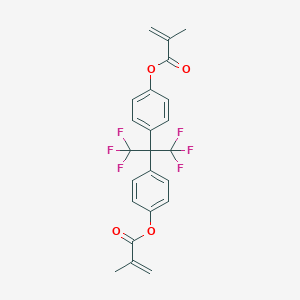
六氟-2,2-双(4-甲基丙烯酰氧基苯基)丙烷
描述
The compound is derived from hexafluoropropane and features a bisphenol structure with methacrylate groups, making it a versatile monomer for polymer synthesis.
科学研究应用
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane is widely used in scientific research due to its unique properties:
Materials Science: Used in the synthesis of high-performance polymers and composites with enhanced thermal stability and mechanical strength.
Polymer Chemistry: Serves as a monomer for the production of specialty polymers with unique properties.
Nanotechnology: Utilized in the fabrication of nanostructured materials and devices.
Chemical Warfare Agent Detection: Employed in the development of sensors and detection systems for chemical warfare agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane typically involves the reaction of hexafluoropropane with bisphenol A and methacrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane undergoes various chemical reactions, including:
Polymerization: The methacrylate groups in the compound make it highly reactive in polymerization reactions, leading to the formation of high-performance polymers.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the methacrylate groups, to form derivatives with different functional properties.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed:
Polymers: High-performance polymers with enhanced thermal and mechanical properties.
Derivatives: Functionalized derivatives with specific properties tailored for various applications.
作用机制
The mechanism of action of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane primarily involves its reactivity at the methacrylate groups. These groups undergo polymerization or substitution reactions, leading to the formation of polymers or derivatives with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane is unique due to its hexafluoropropane backbone and methacrylate groups. Similar compounds include:
2,2-Bis(4-allyloxyphenyl)hexafluoropropane: A related compound used in similar applications but with different functional groups.
2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane Dianhydride: Used in the synthesis of fluorinated polyimides with unique properties.
These compounds share some similarities in their structure and applications but differ in their specific functional groups and resulting properties.
属性
IUPAC Name |
[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOHKRNFHQXDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379329 | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108050-42-6 | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


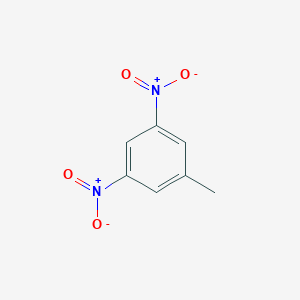
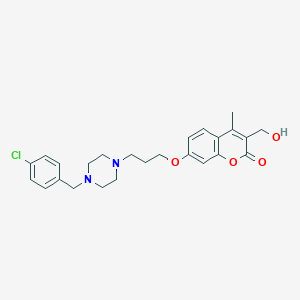
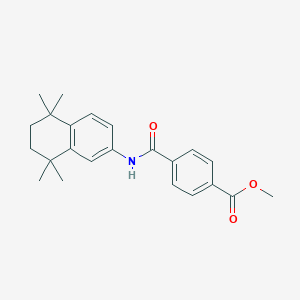
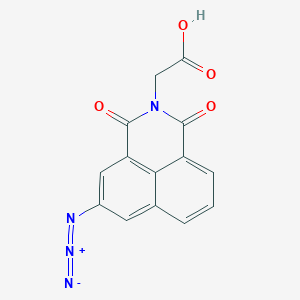
![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)
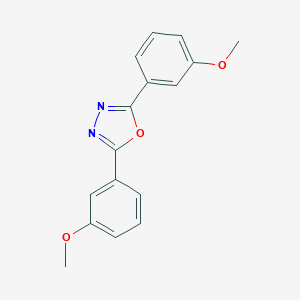
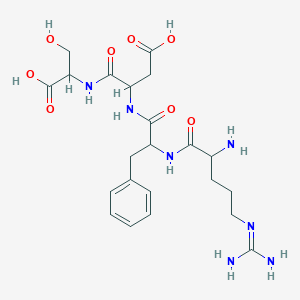
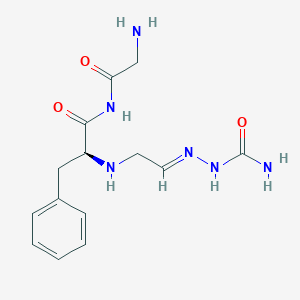

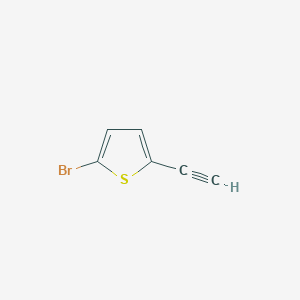


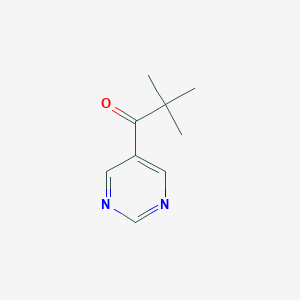
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
